molecular formula C17H23N3O6 B5459433 (E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide

(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide

Cat. No.: B5459433
M. Wt: 365.4 g/mol
InChI Key: VUWOKBWJPOXXEF-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a butenedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Coupling with Butenedioic Acid: The final step involves coupling the pyridine-morpholine intermediate with butenedioic acid under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide: Lacks the butenedioic acid moiety, resulting in different chemical properties and applications.

    But-2-enedioic acid derivatives: Compounds with similar acid moieties but different substituents, leading to variations in reactivity and functionality.

Uniqueness

(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.C4H4O4/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16;5-3(6)1-2-4(7)8/h2-3,5-6H,1,4,7-11H2,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWOKBWJPOXXEF-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=NC=C2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)C2=CC=NC=C2.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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